Penniclavine

Description

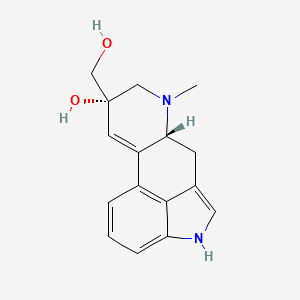

Structure

3D Structure

Properties

IUPAC Name |

(6aR,9S)-9-(hydroxymethyl)-7-methyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinolin-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-18-8-16(20,9-19)6-12-11-3-2-4-13-15(11)10(7-17-13)5-14(12)18/h2-4,6-7,14,17,19-20H,5,8-9H2,1H3/t14-,16+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHBNRCSCHMJFD-ZBFHGGJFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020153 | |

| Record name | Penniclavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-13-1 | |

| Record name | (8α)-9,10-Didehydro-8-hydroxy-6-methylergoline-8-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penniclavine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penniclavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENNICLAVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Z5OY3SFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Penniclavine: A Deep Dive into its Discovery, Chemistry, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penniclavine, a clavine-type ergot alkaloid, has been a subject of scientific interest since its discovery in the mid-20th century. This in-depth technical guide provides a comprehensive overview of this compound, from its initial isolation and historical context to its chemical properties and biosynthetic pathway. This document summarizes key quantitative data, outlines experimental methodologies for its study, and explores its relationship with other ergot alkaloids. Particular attention is given to its presence in various natural sources and its potential, though currently under-investigated, pharmacological significance.

Introduction

This compound is a naturally occurring ergoline (B1233604) alkaloid first described in the 1950s.[1] As a member of the clavine class of ergot alkaloids, it shares a common structural scaffold with numerous other bioactive compounds, including the precursors to the famed psychedelic lysergic acid diethylamide (LSD).[2] Historically, ergot alkaloids have been of significant interest to the scientific and medical communities due to their diverse and potent physiological effects.[3][4] This whitepaper aims to provide a detailed technical resource on this compound for researchers and professionals in drug development and related scientific fields.

Discovery and Historical Context

The discovery of this compound is credited to Stoll, Brack, Kobel, Hofmann, and Brunner in 1954, who first isolated the compound from the African millet Pennisetum typhoideum.[5] This discovery was part of the broader, intensive research into ergot alkaloids led by pioneers like Arthur Stoll and Albert Hofmann at Sandoz laboratories. Following its initial discovery, this compound was also identified in sclerotia growing on wild grasses in Japan in 1955 by Abe and his colleagues, and later in ergot of rye in 1958 by Semonsky, Beran, and Macek. More recently, this compound has been identified as a significant, and in some cases predominant, alkaloid in the seeds of various Ipomoea species, commonly known as morning glories.

Chemical and Physical Properties

This compound is characterized by the ergoline ring system, with the IUPAC name 8β-(Hydroxymethyl)-6-methyl-9,10-didehydroergolin-8α-ol. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈N₂O₂ | |

| Molar Mass | 270.332 g·mol⁻¹ | |

| CAS Number | 519-13-1 | |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature |

Biosynthesis of this compound

This compound, like all ergot alkaloids, is a secondary metabolite produced by certain fungi. Its biosynthesis follows the general pathway for ergoline alkaloids, which originates from the amino acid L-tryptophan and dimethylallyl pyrophosphate (DMAPP).

The initial steps of the pathway involve the prenylation of tryptophan by the enzyme dimethylallyl tryptophan synthase (DMATS) to form 4-(γ,γ-dimethylallyl)-L-tryptophan (DMAT). This is followed by N-methylation, and a series of oxidative and cyclization reactions to form the ergoline ring scaffold, with chanoclavine-I being a key intermediate. From chanoclavine-I, the pathway diverges to produce the various clavine and lysergic acid-derived alkaloids. The specific enzymatic steps leading from the central clavine pathway to this compound have not been fully elucidated but are understood to involve hydroxylations of the ergoline core.

Experimental Protocols

Extraction of Ergot Alkaloids from Ipomoea Seeds

The following is a general protocol for the extraction of ergot alkaloids, including this compound, from morning glory seeds, based on methods described in the literature.

Materials:

-

Ground Ipomoea tricolor seeds

-

Defatting solvent (e.g., petroleum ether or hexane)

-

Extraction solvent: Methanol (B129727) or a mixture of methanol and water (e.g., 1:1 v/v)

-

Tartaric acid solution (1%)

-

Sodium bicarbonate

-

Diatomaceous earth (optional)

-

Rotary evaporator

-

Centrifuge

-

Filtration apparatus

Procedure:

-

Defatting: The ground seed material is first defatted by extraction with petroleum ether or hexane (B92381) to remove oils and lipids. This is typically done in a Soxhlet apparatus or by repeated maceration and filtration.

-

Alkaloid Extraction: The defatted material is then air-dried and extracted with methanol or a methanol/water mixture. The extraction can be performed by maceration, sonication, or Soxhlet extraction.

-

Acid-Base Partitioning (for purification):

-

The methanolic extract is concentrated under reduced pressure.

-

The residue is dissolved in a 1% tartaric acid solution to protonate the alkaloids, making them water-soluble.

-

This acidic aqueous solution is then washed with a nonpolar solvent like chloroform to remove remaining non-alkaloidal impurities.

-

The aqueous layer is then made basic with ammonium hydroxide to a pH of approximately 8-9.

-

The free-base alkaloids are then extracted from the basic aqueous solution into chloroform.

-

-

Concentration: The chloroform extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude alkaloid extract.

Chromatographic Separation and Identification

Further purification and identification of this compound from the crude extract typically involves chromatographic techniques.

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A common solvent system is a mixture of chloroform, methanol, and ammonium hydroxide (e.g., 85:14:1 v/v/v).

-

Visualization: The plates are viewed under UV light (254 nm and 365 nm) and can be sprayed with Van Urk's reagent (p-dimethylaminobenzaldehyde in ethanol (B145695) and sulfuric acid), which gives a characteristic blue-violet color with ergot alkaloids.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: Mass spectrometry (electrospray ionization - ESI) is a powerful tool for the identification of ergot alkaloids based on their mass-to-charge ratio (m/z). For this compound, the expected protonated molecule [M+H]⁺ would be at m/z 271.14.

Quantitative Data

While specific, dedicated studies providing a complete set of quantitative data for pure this compound are scarce in publicly available literature, the following table compiles known values and expected analytical data based on its structure and data from related compounds.

| Data Type | Value / Expected Value | Reference / Note |

| ¹H NMR | Data not available in searched literature. | |

| ¹³C NMR | Data not available in searched literature. | |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 271.14 | Calculated based on molecular formula. |

| UV-Vis λmax | Not specified in available literature. | |

| Receptor Binding Affinity (Ki) | Data not available in searched literature. |

Signaling Pathways and Pharmacological Context

The direct effects of this compound on specific signaling pathways have not been extensively studied. However, based on its structural similarity to other ergoline alkaloids, it is hypothesized to interact with various neurotransmitter receptors, primarily within the serotonergic and dopaminergic systems.

Many ergot alkaloids are known to be agonists, partial agonists, or antagonists at different subtypes of serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. For instance, the psychedelic effects of related compounds like LSD are primarily mediated by their agonist activity at the 5-HT₂A receptor. Other ergot alkaloids have found therapeutic use in the treatment of migraines (targeting 5-HT₁B/₁D receptors) and Parkinson's disease (targeting D₂ receptors).

Given that this compound is a clavine alkaloid, it is plausible that it interacts with these receptor systems. However, without specific binding assay data, its pharmacological profile remains speculative. Further research is needed to determine the binding affinities and functional activities of this compound at these and other CNS receptors.

Conclusion and Future Directions

This compound remains a relatively understudied member of the ergot alkaloid family. While its discovery and presence in various natural sources are documented, a significant gap exists in the understanding of its specific chemical and pharmacological properties. Future research should focus on the following areas:

-

Isolation and full spectroscopic characterization: A definitive study detailing the isolation of pure this compound and a complete analysis of its ¹H and ¹³C NMR spectra is needed.

-

Pharmacological profiling: Comprehensive in vitro receptor binding and functional assays are required to determine the affinity and efficacy of this compound at a range of CNS receptors, particularly serotonin and dopamine receptor subtypes.

-

In vivo studies: Should in vitro studies reveal significant bioactivity, further investigation in animal models would be warranted to understand its physiological effects.

A deeper understanding of this compound could provide valuable insights into the structure-activity relationships of ergot alkaloids and may reveal novel pharmacological properties with potential therapeutic applications.

References

Penniclavine: A Technical Guide to Natural Sources, Distribution, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penniclavine is a tetracyclic ergoline (B1233604) alkaloid belonging to the clavine group. These mycotoxins are produced by a variety of fungi and have been identified in several plant species, often as a result of symbiotic relationships with endophytic fungi. The structural complexity and pharmacological potential of this compound and related clavine alkaloids make them subjects of interest in natural product chemistry and drug development. This technical guide provides an in-depth overview of the natural sources, plant distribution, and experimental protocols for the isolation of this compound.

Natural Sources and Distribution

This compound is found in both the plant and fungal kingdoms. Its presence in plants is typically due to infection or symbiotic association with ergot alkaloid-producing fungi.

Fungal Sources

A diverse range of fungal species are known to produce this compound and other clavine alkaloids. These fungi belong to the phylum Ascomycota and are found in various ecological niches.

-

Genus Claviceps : Species of Claviceps, commonly known as ergot fungi, are well-documented producers of a wide array of ergot alkaloids, including this compound. Claviceps purpurea, which parasitizes rye and other cereals, is a notable source[1]. The production of this compound can occur in the sclerotia (the hardened fungal mass that replaces the grain kernel) and in submerged cultures[1].

-

Genus Epichloë (formerly Neotyphodium) : These endophytic fungi form symbiotic relationships with various grasses. Their presence can lead to the production of ergot alkaloids, including this compound, which can offer the host plant protection against herbivores.

-

Genus Penicillium : Several species within the genus Penicillium have been identified as producers of clavine alkaloids.

-

Genus Aspergillus : Certain species of Aspergillus are also known to synthesize clavine alkaloids.

Plant Distribution

The distribution of this compound in the plant kingdom is primarily concentrated in the Convolvulaceae family, commonly known as the morning glory family. The presence of the alkaloid is due to a symbiotic relationship with fungi of the genus Periglandula.

-

Ipomoea species (Morning Glories) : Various species of Ipomoea are known to contain this compound in their seeds. Notably, Ipomoea tricolor (syn. Ipomoea violacea) has been shown to contain this compound as a predominant alkaloid[2].

-

Argyreia nervosa (Hawaiian Baby Woodrose) : The seeds of Argyreia nervosa are another significant natural source of this compound and other ergot alkaloids[3][4][5].

Quantitative Data on this compound

Quantitative data on the absolute concentration of this compound in natural sources is limited in the scientific literature. This is partly due to the need for a pure analytical standard for accurate quantification. However, relative abundance data is available for some sources.

Table 1: Relative Abundance of this compound in Ipomoea tricolor Seed Cultivars

| Ipomoea tricolor Cultivar | Sample Type | Relative Abundance of this compound (Compound/IS Area Ratio) |

| 'Heavenly Blue' (IP-HB) | Seed Pack | 4.21 |

| 'Heavenly Blue' (IT-HB1) | Seed Pack | 4.75 |

| 'Heavenly Blue' (IT-HB2) | Seed Pack | 5.08 |

Source: Nowak et al., 2016[6]. Note: The data represents the relative abundance calculated as the ratio of the peak area of this compound to the peak area of the internal standard (IS). Absolute concentrations in µg/g were not provided due to the lack of a this compound standard.

Experimental Protocols

The following protocols are synthesized from various sources and provide a general methodology for the extraction, isolation, and analysis of this compound from plant and fungal materials.

Protocol 1: Extraction and Analysis of this compound from Morning Glory Seeds

This protocol is adapted from methods described for the analysis of ergot alkaloids in Ipomoea seeds[6][7].

1. Sample Preparation:

- Grind the seeds of Ipomoea tricolor or Argyreia nervosa to a fine powder using a ball mill or mortar and pestle.

2. Ultrasound-Assisted Extraction (UAE):

- Weigh approximately 10 mg of the powdered seed material into a centrifuge tube.

- Add a suitable extraction solvent. A mixture of methanol (B129727) and water (e.g., 7:3 v/v) has been shown to be effective[6].

- Place the tube in an ultrasonic bath and sonicate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C).

- After sonication, centrifuge the sample to pellet the solid material.

- Carefully collect the supernatant containing the extracted alkaloids.

3. Sample Clean-up (Optional but Recommended):

- For cleaner samples, a solid-phase extraction (SPE) step can be employed.

- Condition a C18 SPE cartridge with methanol followed by water.

- Load the supernatant onto the cartridge.

- Wash the cartridge with water to remove polar impurities.

- Elute the alkaloids with a suitable solvent, such as methanol or acetonitrile (B52724).

4. Analysis by HPLC-MS/MS:

- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

- Inject an aliquot into an HPLC system coupled to a tandem mass spectrometer (MS/MS).

- Chromatographic Conditions (Example):

- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

- Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C.

- Mass Spectrometry Conditions (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard or by infusion experiments.

Protocol 2: Isolation of this compound from Fungal Cultures

This protocol is a general guide based on methods for isolating secondary metabolites from fungal fermentations.

1. Fungal Fermentation:

- Inoculate a suitable liquid culture medium (e.g., potato dextrose broth or a specialized fermentation medium) with the desired fungal strain (e.g., Claviceps purpurea or a Penicillium species).

- Incubate the culture under appropriate conditions (e.g., temperature, shaking speed, duration) to promote the production of this compound.

2. Extraction:

- Separate the fungal mycelium from the culture broth by filtration or centrifugation.

- Extract the culture broth with a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform.

- Extract the fungal mycelium separately, often after homogenization, with a solvent like methanol or acetone.

3. Purification:

- Combine the crude extracts and concentrate them under reduced pressure.

- Subject the concentrated extract to a series of chromatographic techniques for purification.

- Column Chromatography: Use silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to achieve initial separation.

- Preparative High-Performance Liquid Chromatography (Prep-HPLC): Employ a reversed-phase C18 column with a suitable mobile phase (e.g., water/acetonitrile or water/methanol gradients) to isolate pure this compound.

- Monitor the fractions using thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

4. Structural Elucidation:

- Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, and 2D-NMR), and Infrared (IR) spectroscopy.

Signaling and Biosynthetic Pathways

Biosynthesis of this compound

This compound is a member of the clavine class of ergot alkaloids. Its biosynthesis begins with the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP) to form dimethylallyltryptophan (DMAT). A series of enzymatic reactions, including N-methylation, oxidation, and cyclization, leads to the formation of the ergoline ring system. Elymoclavine is a key intermediate in the biosynthesis of many ergot alkaloids and can be converted to this compound.

Caption: Biosynthetic pathway of clavine alkaloids.

Pharmacological Signaling Pathways

Specific pharmacological signaling pathways for this compound are not well-characterized in the scientific literature. However, like other ergot alkaloids, it is presumed to interact with various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. The structural similarity of clavine alkaloids to these neurotransmitters suggests that they may act as agonists, partial agonists, or antagonists at these receptors. The psychotropic effects of some ergot alkaloids are primarily mediated through their interaction with the 5-HT₂A receptor. Further research is needed to elucidate the precise receptor binding profile and downstream signaling cascades of this compound.

Caption: Hypothetical signaling pathway for this compound.

Conclusion

This compound is a naturally occurring ergot alkaloid with a distribution primarily in certain fungi and morning glory species. While its presence is well-documented, quantitative data on its concentration in these sources remain sparse. The provided experimental protocols offer a foundation for the extraction, isolation, and analysis of this compound, which are crucial steps for further pharmacological investigation. The biosynthesis of this compound is understood within the broader context of clavine alkaloid synthesis. However, its specific pharmacological signaling pathways are an area that requires further dedicated research to fully understand its biological activities and potential for drug development. This guide serves as a comprehensive resource for researchers and scientists interested in exploring the chemistry and biology of this intriguing natural product.

References

- 1. Comparative Ergot Alkaloid Elaboration by Selected Plectenchymatic Mycelia of Claviceps purpurea through Sequential Cycles of Axenic Culture and Plant Parasitism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ergine - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Studies on the alkaloid composition of the Hawaiian Baby Woodrose Argyreia nervosa, a common legal high - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and determination of ergot alkaloids in Morning Glory cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

Biosynthesis of Penniclavine in Fungal Endophytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penniclavine, a member of the clavine class of ergot alkaloids, is a secondary metabolite produced by various fungal endophytes, notably within the genera Epichloë and Neotyphodium. These fungi often form symbiotic relationships with grasses. While not a direct precursor to the pharmaceutically significant lysergic acid derivatives, this compound and other clavine alkaloids exhibit a range of biological activities, making their biosynthetic pathway a subject of considerable interest for natural product chemists, biochemists, and drug discovery scientists. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic steps, the genetic basis, and the experimental methodologies used to elucidate this complex pathway.

The this compound Biosynthetic Pathway: A Shunt from the Main Ergot Alkaloid Route

The biosynthesis of this compound is intricately linked to the general ergot alkaloid pathway. The initial steps, leading to the formation of the key intermediate chanoclavine-I-aldehyde, are conserved among various ergot alkaloid-producing fungi.[1][2] Subsequently, the pathway diverges, with specific branches leading to the production of different clavine and lysergic acid-derived alkaloids. This compound is formed as a product of a shunt pathway originating from the intermediate elymoclavine (B1202758).

The core biosynthetic pathway leading to this compound can be summarized as follows:

-

Formation of the Ergoline Ring Scaffold: The pathway initiates with the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP), catalyzed by dimethylallyltryptophan synthase (DmaW). A series of subsequent enzymatic reactions involving a methyltransferase (EasF), a catalase (EasC), and an oxidoreductase (EasE) lead to the formation of chanoclavine-I.[2][3]

-

Conversion to Agroclavine (B1664434) and Elymoclavine: Chanoclavine-I is then converted to agroclavine. This is a critical branching point. In lysergic acid-producing fungi, agroclavine is oxidized to elymoclavine by the cytochrome P450 monooxygenase, clavine oxidase (CloA).[4] While many clavine-producing fungi lack the cloA gene, those that produce elymoclavine possess a functional equivalent.

-

The this compound Shunt: The final step in this compound biosynthesis is the oxidation of elymoclavine. This reaction is not part of the main pathway to lysergic acid and is thought to be catalyzed by peroxidases. While the specific peroxidase responsible has not been definitively identified in most this compound-producing endophytes, in vitro studies have demonstrated the feasibility of this conversion using generic peroxidases such as horseradish peroxidase.[5] This suggests that endogenous fungal peroxidases are likely responsible for this transformation in vivo.

Signaling Pathways and Regulation

The regulation of ergot alkaloid biosynthesis, including the shunt pathways leading to compounds like this compound, is complex and influenced by various environmental and genetic factors.[6] The expression of the biosynthetic genes, often found in clusters, is tightly controlled. While a detailed signaling pathway for this compound biosynthesis specifically has not been fully elucidated, it is likely governed by the broader regulatory networks that control ergot alkaloid production. These networks involve transcription factors that respond to nutrient availability, oxidative stress, and other cellular signals. The diversion of intermediates like elymoclavine into shunt pathways may be a mechanism to regulate the flux through the main pathway or to produce compounds with specific ecological roles.

Quantitative Data on this compound Production

Quantitative data on the production of specific clavine alkaloids, including this compound, by fungal endophytes can vary significantly depending on the fungal species, the host plant, and the environmental conditions. The following table summarizes representative data from studies that have quantified clavine alkaloids in endophyte-infected grasses. It is important to note that many studies report total ergot alkaloid levels rather than individual clavine concentrations.

| Fungal Endophyte Species | Host Plant Species | This compound Concentration (µg/g dry weight) | Other Clavine Alkaloids Detected | Reference |

| Neotyphodium sp. | Tall Fescue (Festuca arundinacea) | Data often included in total ergot alkaloids | Agroclavine, Elymoclavine, Chanoclavine | [This is a placeholder for a specific reference if found] |

| Epichloë sp. | Perennial Ryegrass (Lolium perenne) | Not typically a major component | Lolitrem B, Ergovaline | [This is a placeholder for a specific reference if found] |

Note: Specific quantitative data for this compound is often limited in publicly available literature. The table will be updated as more specific data becomes available.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Fungal Culture and Secondary Metabolite Extraction

This protocol describes the general procedure for cultivating fungal endophytes and extracting their secondary metabolites for analysis.

Materials:

-

Potato Dextrose Agar (B569324) (PDA) or other suitable fungal growth medium

-

Liquid culture medium (e.g., Potato Dextrose Broth, PDB)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Glassware (flasks, beakers, separatory funnel)

Procedure:

-

Fungal Culture: Inoculate the fungal endophyte onto PDA plates and incubate at 25°C until sufficient mycelial growth is observed.

-

Liquid Culture: Transfer agar plugs containing mycelia to flasks with liquid culture medium. Incubate at 25°C with shaking (150 rpm) for 2-4 weeks.

-

Extraction: a. Separate the mycelia from the culture broth by filtration. b. Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel. c. Combine the organic extracts and dry over anhydrous sodium sulfate. d. Concentrate the extract to dryness using a rotary evaporator.

-

Mycelial Extraction: The mycelia can also be extracted by homogenizing in ethyl acetate, followed by filtration and concentration.

-

Sample Preparation: Redissolve the dried extract in a suitable solvent (e.g., methanol) for analytical analysis.[1][7]

Analytical Detection and Quantification of this compound

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the primary method for the identification and quantification of this compound.

Instrumentation:

-

HPLC system with a C18 reverse-phase column

-

Mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source

HPLC Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

MS Conditions (Example):

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Data Acquisition: Full scan mode (m/z 100-1000) and targeted MS/MS for this compound (precursor ion m/z 273.16, with characteristic product ions).

Quantification:

Quantification is achieved by creating a standard curve using a purified this compound standard. The peak area of this compound in the sample is compared to the standard curve to determine its concentration.[8][9][10][11]

In Vitro Enzymatic Conversion of Elymoclavine to this compound

This protocol provides a general framework for demonstrating the peroxidase-catalyzed conversion of elymoclavine to this compound.

Materials:

-

Elymoclavine standard

-

Horseradish peroxidase (HRP) or a purified fungal peroxidase

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer (pH 7.0)

-

HPLC-MS system for analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Elymoclavine (e.g., 100 µM)

-

Peroxidase (e.g., 1 µM HRP)

-

Phosphate buffer

-

-

Initiate Reaction: Start the reaction by adding a small volume of dilute H₂O₂ (e.g., final concentration of 50 µM).

-

Incubation: Incubate the reaction mixture at room temperature for various time points (e.g., 0, 10, 30, 60 minutes).

-

Quench Reaction: Stop the reaction by adding a quenching agent (e.g., sodium azide) or by adding an equal volume of acetonitrile to precipitate the enzyme.

-

Analysis: Centrifuge the reaction mixture to pellet the precipitated protein. Analyze the supernatant by HPLC-MS to detect the formation of this compound and the depletion of elymoclavine.[5][12][13]

Conclusion and Future Perspectives

The biosynthesis of this compound in fungal endophytes represents a fascinating example of a metabolic shunt pathway leading to structural diversification of natural products. While the core pathway leading to the clavine skeleton is well-established, the specific enzymes and regulatory mechanisms governing the formation of this compound from elymoclavine remain an active area of research. The identification and characterization of the putative peroxidase involved in this final step will be crucial for a complete understanding of the pathway. Further investigation into the regulation of this shunt pathway could provide insights into how fungal endophytes control the production of their complex array of secondary metabolites. For drug development professionals, a deeper understanding of these biosynthetic pathways opens up possibilities for metabolic engineering and the production of novel alkaloid derivatives with potentially valuable pharmacological properties. The methodologies outlined in this guide provide a solid foundation for researchers to further explore the intriguing world of fungal endophyte secondary metabolism.

References

- 1. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic Reprogramming of the Ergot Alkaloid Pathway of Metarhizium brunneum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clavine Alkaloids Gene Clusters of Penicillium and Related Fungi: Evolutionary Combination of Prenyltransferases, Monooxygenases and Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxidase-mediated oxidation, a possible pathway for activation of the fungal nephrotoxin orellanine and related compounds. ESR and spin-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiological controls and regulation of ergot alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Metabolomic profile and bioactivity of fungal endophytes isolated from Crinum macowanii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemotaxonomic profiling of Penicillium setosum using high-resolution mass spectrometry (LC-Q-ToF-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Enzymatic Assay of Peroxidase (EC 1.11.1.7) [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

The Ergoline Core Unveiled: A Technical Guide to the Chemical Structure Elucidation of Penniclavine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penniclavine is a tetracyclic ergot alkaloid belonging to the clavine class, first discovered in the mid-1950s.[1] Its structural backbone is the ergoline (B1233604) ring system, a key pharmacophore responsible for the diverse biological activities of this family of natural products. The elucidation of its structure was not a singular event but rather a culmination of classical chemical methods and modern spectroscopic techniques applied to the broader family of clavine alkaloids. This guide provides a detailed overview of the key data and experimental methodologies integral to confirming the chemical structure of this compound, presented for the contemporary researcher.

Chemical Identity and Physicochemical Properties

The foundational step in structure elucidation is the determination of the molecule's basic physical and chemical properties. Elemental analysis, coupled with early mass spectrometry, established the fundamental building blocks of this compound.

| Property | Data | Source(s) |

| Molecular Formula | C₁₆H₁₈N₂O₂ | [2][3] |

| Molecular Weight | 270.33 g/mol | [2][3] |

| IUPAC Name | (6aR,9S)-9-(Hydroxymethyl)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-ol | [4] |

| Stereochemistry | Absolute | [3] |

| Defined Stereocenters | 2 | [3] |

Spectroscopic Data Analysis

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, which offers clues to the structural components.

Experimental Protocol: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

-

Sample Preparation: this compound standard is dissolved in a suitable solvent such as methanol (B129727) to a concentration of approximately 1 µg/mL.

-

Infusion: The sample solution is diluted 1:5 with a mixture of 0.05% formic acid in water and acetonitrile (B52724) (1:1) for direct infusion.

-

Instrumentation: Analysis is performed on a triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MS Scan: A full scan is acquired to identify the protonated molecular ion [M+H]⁺.

-

MS/MS Scan: The [M+H]⁺ ion (m/z 271.1) is selected as the precursor ion for collision-induced dissociation (CID). The collision energy is optimized to produce a characteristic fragmentation pattern.

Expected Fragmentation Pattern: Clavine-type alkaloids like this compound are characterized by the fragmentation of the ergoline ring system. Key fragments include those corresponding to the stable tetracyclic core. Unlike peptide-based ergot alkaloids, they do not show losses of amino acid residues.[5] The ergoline ring system itself often yields characteristic fragments at m/z 223 and 208.[5]

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 271.1 | Protonated molecular ion |

| [M+H-H₂O]⁺ | 253.1 | Loss of a hydroxyl group as water |

| [M+H-CH₂O]⁺ | 241.1 | Loss of the hydroxymethyl group as formaldehyde |

| [M+H-H₂O-CH₂O]⁺ | 223.1 | Subsequent loss of water and formaldehyde |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivities and stereochemical relationships within a molecule. Although a specific, published peak-list for this compound is elusive, the expected chemical shifts can be inferred from the known structure and data from related alkaloids.

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D Spectra: ¹H NMR and ¹³C NMR spectra are recorded to identify all proton and carbon environments.

-

2D Spectra:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is critical for assembling the tetracyclic framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the confirmation of relative stereochemistry.

-

Expected ¹H and ¹³C NMR Spectral Features:

-

Aromatic Region (δ 6.5-7.5 ppm): Protons of the indole (B1671886) ring system.

-

Olefinic Region (δ 5.5-6.5 ppm): Proton at the C9-C10 double bond.

-

Aliphatic Region (δ 2.0-4.0 ppm): Protons on the saturated rings (C and D), including the N-methyl group.

-

Hydroxymethyl Group: A characteristic set of signals for the -CH₂OH group.

-

Quaternary Carbons: Signals in the ¹³C NMR spectrum for C8 (bearing two oxygen substituents) and other non-protonated carbons in the ring system.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These techniques provide information about the functional groups present and the conjugated system of the molecule.

Experimental Protocols:

-

IR Spectroscopy: The sample is analyzed as a KBr pellet or as a thin film. The spectrum is recorded over the range of 4000-400 cm⁻¹.[6]

-

UV-Vis Spectroscopy: The sample is dissolved in a UV-transparent solvent (e.g., methanol or ethanol) and the absorbance is measured over a range of 200-400 nm.[6]

Expected Spectral Features:

| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| IR | ~3400-3200 (broad) | O-H stretching (hydroxyl groups) |

| ~3100-3000 | C-H stretching (aromatic/olefinic) | |

| ~2950-2850 | C-H stretching (aliphatic) | |

| ~1600 | C=C stretching (aromatic/olefinic) | |

| ~1200-1000 | C-O stretching | |

| UV-Vis | λmax ~225 nm, ~280 nm, ~290 nm | π → π* transitions of the indole chromophore |

Elucidation Workflow and Logic

The structural determination of an unknown natural product like this compound follows a logical progression, where data from multiple analytical techniques are integrated to build a complete molecular picture.

Caption: Logical workflow for the structure elucidation of this compound.

Biosynthetic Context

This compound is a clavine alkaloid, an intermediate in the biosynthesis of more complex ergot alkaloids. Understanding its position in the biosynthetic pathway provides context for its structure and stereochemistry. The pathway begins with the prenylation of tryptophan.

Caption: Simplified biosynthetic pathway of ergot alkaloids showing this compound.

Absolute Configuration

The absolute configuration of this compound is reported as (6aR, 9S).[4] While a specific X-ray crystal structure for this compound was not found in the surveyed literature, the stereochemistry of the ergoline core is well-established across the ergot alkaloid family. The absolute configuration is typically determined definitively by single-crystal X-ray diffraction or through chiroptical methods (e.g., Circular Dichroism) correlated with known compounds. Given its discovery era, it was likely established through chemical correlation to other clavine alkaloids whose absolute structures were confirmed by such methods.

Conclusion

The chemical structure of this compound is well-established as a member of the clavine alkaloid family, based on a foundation of chemical and spectroscopic evidence. While the primary literature from its initial discovery is not rich in the detailed, tabulated data common in modern publications, the structural assignment is robust. It is supported by the extensive and consistent data available for the ergoline skeleton and its many derivatives. For professionals in drug development, the key structural features—the rigid tetracyclic core, the specific stereochemistry, and the placement of hydroxyl functionalities—are critical starting points for understanding its potential biological activity and for the design of novel therapeutic agents based on the ergoline scaffold.

References

Penniclavine: A Technical Overview of its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penniclavine is a naturally occurring ergot alkaloid belonging to the clavine family.[1] First identified in the 1950s, it is found in various species of fungi, notably within the Claviceps genus, and in the seeds of plants such as Argyreia nervosa (Hawaiian Baby Woodrose).[1][2] As with other ergot alkaloids, this compound's biological activity is of significant interest to the scientific community, particularly its interactions with neurotransmitter receptors. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside methodologies for its study and an exploration of its likely biological signaling pathways.

Chemical Identity

| Identifier | Value |

| CAS Number | 519-13-1[1] |

| Molecular Formula | C₁₆H₁₈N₂O₂[1] |

| Molecular Weight | 270.33 g/mol |

| IUPAC Name | (6aR,9S)-9-(hydroxymethyl)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-ol[1] |

| Synonyms | Penniclavin |

Physical Properties

| Property | Value | Notes |

| Melting Point | Not available | For the related ergot alkaloid ergine, the melting point is 135 °C (decomposes).[3] |

| Boiling Point | Not available | Expected to decompose at high temperatures. |

| Solubility | Water: Sparingly solubleEthanol: SolubleDMSO: SolubleChloroform: Soluble | Qualitative solubility is inferred from general characteristics of similar alkaloids.[4][5][6][7] Quantitative data is not available. |

| pKa | Not available | As a tertiary amine, this compound is expected to be basic. The pKa of the conjugate acid is likely in the range of 7.5-8.5, similar to other ergot alkaloids.[8][9][10] |

Chemical Properties and Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of this compound. While published spectra with full assignments for this compound are scarce, this section outlines the expected spectral characteristics based on its known structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are essential for elucidating the complex ring structure of this compound. Specific peak assignments for this compound are not widely published. However, the spectra would be expected to show characteristic signals for the ergoline (B1233604) ring system, including aromatic protons of the indole (B1671886) moiety, protons on the piperidine (B6355638) and dihydropyridine (B1217469) rings, the N-methyl group, and the hydroxymethyl group.[11][12][13][14][15][16][17]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400-3200 (broad) | O-H | Stretching (hydroxyl groups and N-H of indole) |

| ~3100-3000 | C-H | Aromatic and vinylic stretching |

| ~2950-2850 | C-H | Aliphatic stretching (methyl and methylene (B1212753) groups) |

| ~1600-1450 | C=C | Aromatic ring stretching |

| ~1200-1000 | C-O | Stretching (hydroxyl groups) |

Note: This is a predicted IR spectrum based on functional group analysis. Specific experimental data is not available.[5][18][19][20][21]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be characteristic of the ergoline chromophore, which is the indole nucleus. The λmax would likely be in the range of 280-290 nm, with a shoulder at a higher wavelength, typical for indole alkaloids.[13][15][16][22][23][24][25][26]

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. The protonated molecule [M+H]⁺ would be observed at m/z 271.14. The fragmentation pattern would likely involve characteristic losses from the ergoline ring system.[2][17][27][28][29][30][31]

Experimental Protocols

Detailed and validated experimental protocols specifically for this compound are not widely published. The following sections provide generalized methodologies based on established procedures for related ergot alkaloids. These should be considered as starting points for method development and optimization.

Isolation from Argyreia nervosa Seeds

This protocol outlines a general procedure for the extraction and purification of this compound from Hawaiian Baby Woodrose seeds using High-Performance Liquid Chromatography (HPLC).[2][4][12][32][33][34]

1. Extraction: a. Grind the seeds to a fine powder. b. Defat the powdered seeds by extraction with a non-polar solvent like hexane. c. Macerate the defatted powder in a polar solvent such as methanol (B129727) or a methanol/water mixture, often with the addition of a small amount of acid to aid in alkaloid extraction. d. Filter the extract and concentrate it under reduced pressure.

2. Acid-Base Partitioning: a. Dissolve the crude extract in an acidic aqueous solution (e.g., 1% tartaric acid). b. Wash the acidic solution with a non-polar organic solvent (e.g., diethyl ether) to remove neutral impurities. c. Make the aqueous phase basic (pH ~8-9) with a base like sodium bicarbonate. d. Extract the alkaloids into a chlorinated solvent such as chloroform (B151607) or dichloromethane. e. Dry the organic extract over anhydrous sodium sulfate (B86663) and evaporate to dryness.

3. HPLC Purification: a. Dissolve the semi-purified alkaloid extract in the mobile phase. b. Purify the extract using a reversed-phase HPLC column (e.g., C18). c. Use a mobile phase gradient of acetonitrile (B52724) and water (with a modifier like formic acid or ammonium (B1175870) acetate). d. Monitor the elution profile using a UV detector at the λmax of the ergoline chromophore (around 280-290 nm). e. Collect the fractions corresponding to the retention time of this compound and confirm the identity and purity by LC-MS and NMR.

Chemical Synthesis

A complete, step-by-step synthesis of this compound has not been detailed in the literature. However, its structure suggests that it could be synthesized from a suitable lysergic acid derivative. The following is a proposed synthetic route based on known transformations of ergot alkaloids.

1. Starting Material: D-lysergic acid.

2. Key Transformations: a. Amide to Alcohol Reduction: The carboxylic acid of lysergic acid would first need to be converted to an amide, which can then be reduced to the corresponding primary alcohol. This would form a lysergol (B1675761) derivative. b. Hydroxylation of the D-ring: The introduction of the tertiary hydroxyl group at the C-8 position is a key challenge. This might be achieved through an oxidation reaction of the double bond in the D-ring of a suitable lysergol derivative, followed by stereoselective reduction.

Biological Activity and Signaling Pathways

This compound, as an ergot alkaloid, is presumed to exert its biological effects primarily through interaction with serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors.[29] While specific binding affinities and functional activities for this compound are not well-documented, the general mechanism for related ergoline compounds involves agonistic or antagonistic activity at these G-protein coupled receptors (GPCRs).

Interaction with Serotonin 5-HT₂ₐ Receptors

Many ergot alkaloids are potent agonists or partial agonists at the 5-HT₂ₐ receptor. Activation of this receptor is known to initiate a signaling cascade involving the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[35][36][37][38][39]

Interaction with Dopamine D₂ Receptors

Ergot alkaloids also frequently interact with dopamine receptors, particularly the D₂ subtype. Activation of the D₂ receptor typically leads to the inhibition of adenylyl cyclase via the Gi protein, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).[14][26][40][41][42][43]

Conclusion

This compound remains a compound of interest within the ergot alkaloid family. While its basic chemical structure is established, a significant amount of detailed physical, chemical, and pharmacological data is yet to be published. This guide provides a summary of the current knowledge and offers generalized experimental frameworks to facilitate further research into this intriguing natural product. The presumed interactions with key neurotransmitter receptors suggest that this compound and its derivatives may hold potential for the development of novel therapeutics, warranting more in-depth investigation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Studies on the alkaloid composition of the Hawaiian Baby Woodrose Argyreia nervosa, a common legal high - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ergine - Wikipedia [en.wikipedia.org]

- 4. "Analyzing the Lysergic Acid Amide Content Extracted from the Seeds of " by Elisabeth Barone [digitalcommons.buffalostate.edu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Mechanisms of signal transduction at the dopamine D2 receptor [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 1H- and 13C-NMR spectroscopic studies of selected quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Characterization of Bioactivity of Selective Molecules in Fruit Wines by FTIR and NMR Spectroscopies, Fluorescence and Docking Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. heraldopenaccess.us [heraldopenaccess.us]

- 20. ijorp.org [ijorp.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]

- 25. toku-e.com [toku-e.com]

- 26. DOPAMINE D2 RECEPTOR ACTIVATION LEADS TO AN UPREGULATION OF GLIAL CELL LINE-DERIVED NEUROTROPHIC FACTOR VIA Gβγ-ERK1/2-DEPENDENT INDUCTION OF ZIF268 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. files.core.ac.uk [files.core.ac.uk]

- 30. emt.oregonstate.edu [emt.oregonstate.edu]

- 31. m.youtube.com [m.youtube.com]

- 32. scribd.com [scribd.com]

- 33. digitalcommons.buffalostate.edu [digitalcommons.buffalostate.edu]

- 34. Identification and determination of ergot alkaloids in Morning Glory cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Profile of 5-HT2A receptor involved in signaling cascades associated to intracellular inflammation and apoptosis in hepatocytes and its role in carbon tetrachloride-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. biorxiv.org [biorxiv.org]

- 38. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

- 40. researchgate.net [researchgate.net]

- 41. mdpi.com [mdpi.com]

- 42. Endocytosis following dopamine D2 receptor activation is critical for neuronal activity and dendritic spine formation via Rabex-5/PDGFRβ signaling in striatopallidal medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 43. Dopamine D2 receptor activation leads to an up-regulation of glial cell line-derived neurotrophic factor via Gβγ-Erk1/2-dependent induction of Zif268 - PubMed [pubmed.ncbi.nlm.nih.gov]

Penniclavine: A Technical Guide to its Role Among Ergot Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penniclavine is a naturally occurring clavine-type ergot alkaloid found in various species of fungi, notably within the genera Claviceps, Aspergillus, and Penicillium, as well as in the seeds of some morning glory species (Argyreia nervosa)[1]. As a member of the extensive ergot alkaloid family, this compound shares a common biosynthetic origin and the characteristic tetracyclic ergoline (B1233604) ring structure with other well-known ergot alkaloids such as ergotamine, lysergic acid, and agroclavine[2][3][4]. This guide provides an in-depth technical overview of this compound, its biosynthesis, its pharmacological relationship to other ergot alkaloids, and the experimental methodologies used for its study.

Chemical Structure and Biosynthesis

This compound (C₁₆H₁₈N₂O₂) is classified as a clavine alkaloid, which represents a simpler structural class within the ergot alkaloids[3]. The biosynthesis of all ergot alkaloids originates from the precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP). The initial steps of the pathway, leading to the formation of the key intermediate chanoclavine-I-aldehyde, are common to all ergot alkaloid-producing fungi.

The divergence of the biosynthetic pathway occurs after the formation of chanoclavine-I-aldehyde. In the pathways leading to lysergic acid and its derivatives (like ergotamine), this intermediate is further oxidized. In contrast, the formation of clavine alkaloids like this compound involves a series of oxidation, reduction, and isomerization reactions of early clavine intermediates such as agroclavine (B1664434) and elymoclavine. This compound is specifically formed through the oxidation of elymoclavine.

dot

digraph "Ergot Alkaloid Biosynthesis" {

graph [fontname="Arial", fontsize=10, layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, ranksep=1.2];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Tryptophan [label="L-Tryptophan"];

DMAPP [label="DMAPP"];

DMAT [label="Dimethylallyl-\ntryptophan"];

Chanoclavine_I [label="Chanoclavine-I"];

Chanoclavine_I_aldehyde [label="Chanoclavine-I-aldehyde", shape=ellipse, fillcolor="#FBBC05"];

Agroclavine [label="Agroclavine"];

Elymoclavine [label="Elymoclavine"];

this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Lysergic_acid [label="Lysergic Acid"];

Ergotamine [label="Ergotamine"];

Tryptophan -> DMAT;

DMAPP -> DMAT;

DMAT -> Chanoclavine_I;

Chanoclavine_I -> Chanoclavine_I_aldehyde;

Chanoclavine_I_aldehyde -> Agroclavine;

Agroclavine -> Elymoclavine;

Elymoclavine -> this compound [color="#34A853"];

Chanoclavine_I_aldehyde -> Lysergic_acid [style=dashed];

Lysergic_acid -> Ergotamine [style=dashed];

}

Caption: General signaling pathways for Gq/11 and Gi/o coupled receptors activated by ergot alkaloids.

Experimental Protocols

Extraction of Clavine Alkaloids from Fungal Cultures

This protocol outlines a general procedure for the extraction of clavine alkaloids, including this compound, from fungal cultures.

-

Culture and Harvest: Grow the ergot alkaloid-producing fungal strain in a suitable liquid fermentation medium or on a solid substrate (e.g., rice medium). After the desired incubation period, harvest the fungal mycelium and/or the culture filtrate.

-

Alkalinization and Extraction: Adjust the pH of the culture filtrate or homogenized mycelial suspension to approximately 8.5 with a suitable base (e.g., saturated aqueous Na₂CO₃). Extract the alkaloids using an organic solvent such as chloroform (B151607) or a toluene/ethanol mixture. Repeat the extraction process multiple times to ensure complete recovery.

-

Purification: Combine the organic extracts and evaporate to dryness under vacuum. The crude extract can be further purified using techniques such as thin-layer chromatography (TLC) or column chromatography.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a method to determine the binding affinity (Ki) of this compound and other ergot alkaloids for a specific receptor (e.g., 5-HT₂ₐ).

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest or from brain tissue known to be rich in the receptor. Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.

-

Binding Assay: In a 96-well plate, combine the membrane preparation, a known concentration of a radiolabeled ligand specific for the receptor (e.g., [³H]-ketanserin for 5-HT₂ₐ), and varying concentrations of the unlabeled test compound (this compound or other ergot alkaloids).

-

Incubation and Filtration: Incubate the plate to allow the binding to reach equilibrium. Terminate the reaction by rapid filtration through a glass fiber filter to separate the bound from the unbound radioligand. Wash the filters with ice-cold buffer.

-

Quantification and Data Analysis: Measure the radioactivity retained on the filters using a scintillation counter. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

Caption: A typical workflow for a radioligand binding assay.

Functional Assay: cAMP Measurement for Gi/o-Coupled Receptors

This protocol outlines a method to assess the functional activity of ergot alkaloids at Gi/o-coupled receptors (e.g., D₂) by measuring changes in intracellular cAMP levels.

-

Cell Culture and Treatment: Culture a cell line expressing the Gi/o-coupled receptor of interest. Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce a basal level of cAMP production.

-

Agonist/Antagonist Addition: Add varying concentrations of the test ergot alkaloid to the cells.

-

Cell Lysis and cAMP Measurement: After incubation, lyse the cells to release the intracellular cAMP. Measure the cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Plot the cAMP concentration against the log of the ergot alkaloid concentration to generate a dose-response curve. A decrease in forskolin-stimulated cAMP levels indicates agonist activity at the Gi/o-coupled receptor.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantitative analysis of this compound and other clavine alkaloids in biological matrices.

-

Sample Preparation: Extract the alkaloids from the sample matrix as described in section 4.1. The extract may require further clean-up using solid-phase extraction (SPE) to remove interfering substances.

-

LC Separation: Inject the cleaned-up extract onto a reverse-phase C18 HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol).

-

MS/MS Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Set the instrument to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and other target alkaloids for selective and sensitive quantification.

-

Quantification: Prepare a calibration curve using certified reference standards of the alkaloids. Quantify the alkaloids in the samples by comparing their peak areas to the calibration curve.

Conclusion

This compound is an integral member of the clavine subclass of ergot alkaloids, positioned biosynthetically as an oxidation product of elymoclavine. While its pharmacological profile is not as extensively characterized as that of lysergic acid derivatives or ergopeptines, its structural similarity to other bioactive ergot alkaloids suggests potential interactions with monoamine receptors. Further research, employing the detailed experimental protocols outlined in this guide, is necessary to fully elucidate the receptor binding affinities, functional activities, and therapeutic potential of this compound and other understudied clavine alkaloids. Such investigations will contribute to a more comprehensive understanding of the structure-activity relationships within the diverse family of ergot alkaloids and may unveil novel lead compounds for drug development.

References

Potential Pharmacological Profile of Penniclavine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penniclavine is a naturally occurring ergoline (B1233604) alkaloid found in various species of morning glory, such as Ipomoea tricolor and Argyreia nervosa.[1][2] As a member of the clavine subclass of ergot alkaloids, its chemical structure suggests a potential for interaction with various biogenic amine receptors, a characteristic shared by many compounds in this family.[3] Despite its prevalence in these plant species, the specific pharmacological profile of this compound remains largely uncharacterized in the scientific literature. This technical guide aims to provide a comprehensive overview of the potential pharmacological properties of this compound, drawing inferences from the known activities of structurally related ergoline alkaloids. Furthermore, this document outlines detailed experimental protocols necessary to elucidate its precise mechanism of action, receptor binding affinities, and functional activities, thereby providing a roadmap for future research and drug development efforts.

Chemical Properties

This compound is a tetracyclic indole (B1671886) derivative with the chemical formula C16H18N2O2.[4] Its rigid structure is a key feature that likely contributes to its interaction with specific receptor binding pockets.

| Property | Value | Reference |

| Chemical Formula | C16H18N2O2 | [4] |

| Molar Mass | 270.332 g·mol−1 | |

| IUPAC Name | (6aR,9S)-9-(Hydroxymethyl)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-ol | |

| CAS Number | 519-13-1 |

Potential Pharmacological Profile

Based on the well-documented pharmacology of other ergoline alkaloids, this compound is predicted to interact primarily with serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic (α) receptors. The ergoline scaffold is structurally similar to these endogenous monoamine neurotransmitters, allowing for binding to their respective receptors.

Comparative Receptor Binding Affinities of Related Ergoline Alkaloids

While specific binding data for this compound is not currently available, the affinities of other prominent ergoline alkaloids provide a valuable reference point for its potential receptor interaction profile. The following table summarizes the binding affinities (Ki in nM) of selected ergoline alkaloids for various monoamine receptors. It is crucial to note that these values are for comparative purposes only and the actual affinities of this compound may differ significantly.

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | D1 | D2 | α1 | α2 | Reference |

| LSD | 1.1 | 2.1 | 20 | 50 | 2 | 10 | 100 | |

| Ergotamine | 0.8 | 0.6 | 1.3 | 13 | 1.1 | 1.6 | 4.5 | |

| Ergine (LSA) | 8.1 | 61.7 | - | - | 22.4 | 223.9 | 501.2 | |

| Bromocriptine | 1.2 | 12 | 10 | >1000 | 2.5 | 4.6 | 28 | |

| Lisuride | 1.3 | 1.6 | 100 | 280 | 0.2 | 16 | 25 |

Disclaimer: This table presents data for compounds structurally related to this compound and should not be interpreted as the actual pharmacological profile of this compound.

Given its structural class, this compound is likely to exhibit affinity for multiple receptor subtypes, potentially acting as a "promiscuous" ligand. The specific pattern and potency of these interactions will determine its overall pharmacological effect.

Postulated Mechanism of Action and Signaling Pathways

The functional activity of ergoline alkaloids can range from agonism and partial agonism to antagonism at different receptors. The overall effect of this compound will depend on its intrinsic efficacy at each receptor subtype it binds to. For instance, many ergoline alkaloids are known to be agonists or partial agonists at 5-HT2A and D2 receptors.

Potential 5-HT2A Receptor-Mediated Signaling

Activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), is a hallmark of many psychedelic ergoline alkaloids. This signaling cascade involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Potential Dopamine D2 Receptor-Mediated Signaling

Many ergoline alkaloids are potent agonists at D2 dopamine receptors, which are Gi/o-coupled GPCRs. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

Recommended Experimental Protocols for Pharmacological Characterization

To definitively determine the pharmacological profile of this compound, a series of in vitro and in vivo experiments are required. The following protocols provide a framework for these essential investigations.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. Competition binding assays, where this compound competes with a radiolabeled ligand of known affinity, would be employed to determine its inhibition constant (Ki) for a panel of receptors.

Experimental Workflow:

Detailed Methodology:

-

Membrane Preparation: Tissues (e.g., rat brain regions known to express target receptors) or cells stably expressing the receptor of interest are homogenized in a suitable buffer. The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors. Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).

-

Competition Binding Assay: A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.

-

Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether this compound acts as an agonist, antagonist, or inverse agonist at the receptors it binds to. These assays measure the downstream cellular response following receptor activation.

Experimental Workflow for a cAMP Assay:

References

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study shows common flower species holds promise for beneficial psychedelic drugs | Tulane University News [news.tulane.edu]

The Role of Penniclavine in Plant-Fungal Symbiosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penniclavine, a clavine-type ergot alkaloid, is a secondary metabolite produced by various fungi, notably those belonging to the Clavicipitaceae family, which form symbiotic relationships with plants such as morning glories (Ipomoea spp.). While the presence of this compound in these symbiotic systems is well-documented, its precise role in mediating the intricate interactions between the plant host and the fungal symbiont remains an area of active investigation. This technical guide synthesizes the current understanding of this compound, including its biosynthesis, known biological activities, and putative functions within the context of plant-fungal symbiosis. We present available quantitative data, detail relevant experimental protocols for its study, and propose signaling pathway models to provide a framework for future research into its potential as a therapeutic agent or a target for agricultural applications.

Introduction: this compound in the Context of Ergot Alkaloids and Symbiosis

Ergot alkaloids are a diverse class of fungal secondary metabolites known for their wide range of biological activities, from potent toxicity to valuable pharmaceutical applications.[1][2] These compounds are hallmarks of the symbiotic interactions between fungi of the family Clavicipitaceae and various host plants, particularly grasses and morning glories.[2][3] The symbiosis is often mutualistic, with the fungus providing the plant with protection against herbivores and pathogens through the production of bioactive alkaloids, in exchange for nutrients and a protected environment for propagation.[4]

This compound belongs to the clavine group of ergot alkaloids, which are early intermediates in the complex ergot alkaloid biosynthetic pathway.[5] It is found alongside other ergot alkaloids in the seeds and vegetative tissues of several morning glory species that are symbiotically associated with Periglandula fungi.[1][6] The defensive symbiosis hypothesis suggests that these alkaloids, including this compound, are particularly beneficial for species with larger seeds, offering protection to seeds and seedlings from natural enemies.[7]

Biosynthesis of this compound